Structural Uniqueness: 5-Methyl vs. 5-Phenyl vs. 5-Cyclopropyl Isoxazole Substitution
The target compound bears a 5-methyl substituent on the isoxazole ring (C15H12N2O4S, MW 316.33) . In contrast, its closest commercial analog, N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 1797069-44-3), replaces the methyl group with a phenyl ring (C20H14N2O4S, MW 378.40) . A second analog, 5-cyclopropyl-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide (CAS 1797613-36-5), contains a cyclopropyl group (C17H14N2O4S, MW 342.37) . These substitutions produce meaningful differences in lipophilicity (cLogP) and steric bulk that are known to affect target engagement in isoxazole-carboxamide series [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) variation at the isoxazole 5-position |
|---|---|
| Target Compound Data | MW 316.33; heteroatom-rich core with a small methyl substituent |
| Comparator Or Baseline | 5-Phenyl analog (MW 378.40, larger aromatic substituent); 5-Cyclopropyl analog (MW 342.37, alicyclic substituent) |
| Quantified Difference | ΔMW = +62.07 (phenyl) and +26.04 (cyclopropyl) relative to the 5-methyl target; estimated cLogP increase of ~1.5–2.0 log units for the phenyl analog (class-level estimate) [1] |
| Conditions | Calculated physicochemical properties; no direct experimental head-to-head comparison available |
Why This Matters
The distinct physicochemical signature of the 5-methyl variant may translate into different solubility, permeability, and off-target profiles compared to bulkier analogs, making it the preferred choice when a smaller, less lipophilic isoxazole substitution is required by the target product profile.
- [1] Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability. European Journal of Medicinal Chemistry, 2024, 269, 116329. View Source
